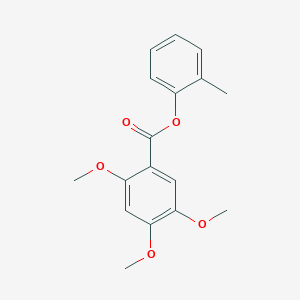![molecular formula C26H20O4 B309721 7-[(2-Methylbenzoyl)oxy]-2-naphthyl 2-methylbenzoate](/img/structure/B309721.png)
7-[(2-Methylbenzoyl)oxy]-2-naphthyl 2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(2-Methylbenzoyl)oxy]-2-naphthyl 2-methylbenzoate, also known as MMN, is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. MMN is a type of ester that belongs to the family of naphthalene derivatives, and its chemical formula is C30H24O4.
Wirkmechanismus
The mechanism of action of 7-[(2-Methylbenzoyl)oxy]-2-naphthyl 2-methylbenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. This compound has also been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and organisms. In cancer cells, this compound has been found to induce apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of certain proteins involved in these processes. In neurons, this compound has been found to induce the formation of lipid droplets, which are important for energy storage and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
7-[(2-Methylbenzoyl)oxy]-2-naphthyl 2-methylbenzoate has several advantages for use in lab experiments, including its high purity and stability, its fluorescent properties, and its ability to inhibit HDACs and PKC. However, there are also some limitations to the use of this compound in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 7-[(2-Methylbenzoyl)oxy]-2-naphthyl 2-methylbenzoate. One area of research is the development of new drugs based on this compound as a lead compound. Another area of research is the investigation of the molecular mechanisms underlying the anticancer and neuroprotective effects of this compound. Additionally, the use of this compound as a fluorescent probe for the study of lipid droplets in live cells could be further explored. Finally, the development of new synthesis methods for this compound could lead to the production of larger quantities of this compound for use in various research applications.
Conclusion:
In conclusion, this compound is a synthetic chemical compound that has shown promising results in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs and a better understanding of its molecular mechanisms.
Synthesemethoden
The synthesis of 7-[(2-Methylbenzoyl)oxy]-2-naphthyl 2-methylbenzoate involves the reaction of 7-hydroxy-2-naphthoic acid with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 7-(2-methylbenzoyloxy)-2-naphthoic acid, which is then esterified with 2-methylbenzoyl chloride using a dehydrating agent such as thionyl chloride. The final product is this compound, which is obtained by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
7-[(2-Methylbenzoyl)oxy]-2-naphthyl 2-methylbenzoate has been extensively studied in various scientific research applications, including cancer research, neuroscience, and drug discovery. This compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been found to inhibit the growth of glioma cells, which are a type of brain tumor. In neuroscience research, this compound has been used as a fluorescent probe to study the dynamics of lipid droplets in live cells. This compound has also been used in drug discovery research as a lead compound for the development of new drugs.
Eigenschaften
Molekularformel |
C26H20O4 |
|---|---|
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
[7-(2-methylbenzoyl)oxynaphthalen-2-yl] 2-methylbenzoate |
InChI |
InChI=1S/C26H20O4/c1-17-7-3-5-9-23(17)25(27)29-21-13-11-19-12-14-22(16-20(19)15-21)30-26(28)24-10-6-4-8-18(24)2/h3-16H,1-2H3 |
InChI-Schlüssel |
OAAZOFCBHQKGEQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C=CC(=C3)OC(=O)C4=CC=CC=C4C |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C=CC(=C3)OC(=O)C4=CC=CC=C4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



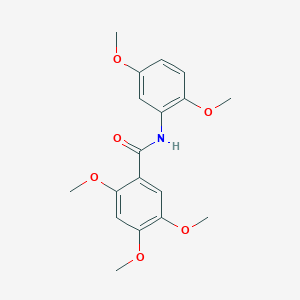

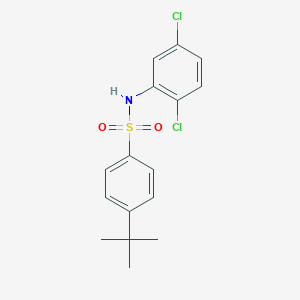

![2-methyl-N-[4-({4-[(2-methylbutanoyl)amino]phenyl}sulfonyl)phenyl]butanamide](/img/structure/B309649.png)
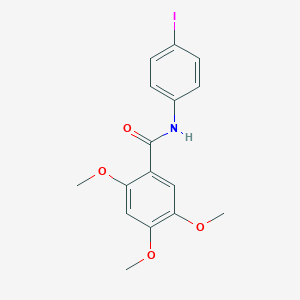
![2-methyl-N-(4-{4-[(2-methylbutanoyl)amino]benzyl}phenyl)butanamide](/img/structure/B309651.png)

![2-(Diethylamino)ethyl 4-[(4-phenylbutanoyl)amino]benzoate](/img/structure/B309655.png)


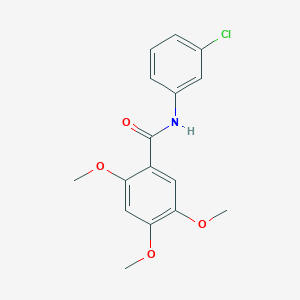
![2-(Diethylamino)ethyl 4-[(2,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309661.png)
